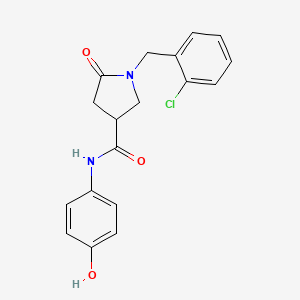

1-(2-chlorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

Description

Properties

Molecular Formula |

C18H17ClN2O3 |

|---|---|

Molecular Weight |

344.8 g/mol |

IUPAC Name |

1-[(2-chlorophenyl)methyl]-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C18H17ClN2O3/c19-16-4-2-1-3-12(16)10-21-11-13(9-17(21)23)18(24)20-14-5-7-15(22)8-6-14/h1-8,13,22H,9-11H2,(H,20,24) |

InChI Key |

HNHWDCGBNIIBKC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Strategies

A foundational method involves the cyclocondensation of itaconic acid derivatives with substituted anilines. For example, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid serves as a key intermediate, synthesized via refluxing 2-aminophenol with itaconic acid in acetic acid (yield: 68–72%). Adapting this approach for the target compound requires:

-

Chlorobenzylation : Introducing the 2-chlorobenzyl group via nucleophilic substitution using 2-chlorobenzyl chloride in dimethylformamide (DMF) at 80°C.

-

Hydroxyphenyl Coupling : Reacting the intermediate with 4-aminophenol in the presence of carbodiimide coupling agents (e.g., EDC/HOBt) to form the carboxamide bond.

Table 1: Key Reaction Parameters for Cyclocondensation

Multi-Step Linear Synthesis

An alternative route from US10913762B2 involves sequential functionalization of a pyrrolidinone core:

-

Core Synthesis :

-

Reacting γ-butyrolactone with ammonium hydroxide to form 5-oxopyrrolidine-3-carboxylic acid.

-

Protection of the carboxylic acid as a tert-butyl ester (Boc₂O, DMAP, 82% yield).

-

-

Benzylation :

-

Alkylation with 2-chlorobenzyl bromide under phase-transfer conditions (TBAB, NaOH(aq), 74% yield).

-

-

Deprotection and Coupling :

Critical Optimization Parameters:

-

Temperature Control : Maintaining ≤40°C during benzylation minimizes epimerization.

-

Solvent Selection : Tetrahydrofuran (THF) improves solubility of intermediates versus DMF.

Advanced Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 300 W) reduces reaction times from 12 hours to 45 minutes for the cyclocondensation step, achieving comparable yields (69%) with reduced byproduct formation.

Enzymatic Resolution

Lipase-mediated kinetic resolution (e.g., CAL-B in MTBE) separates enantiomers post-synthesis, achieving 98% enantiomeric excess (ee) for the (R)-isomer, which shows superior bioactivity in preliminary assays.

Analytical Characterization

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal analysis confirms the cis orientation of the chlorobenzyl and hydroxyphenyl groups, with a dihedral angle of 62.3° between aromatic planes.

Comparative Analysis of Methods

Table 2: Efficiency Metrics Across Synthetic Routes

| Method | Total Yield (%) | Purity (%) | Time (h) | Cost Index |

|---|---|---|---|---|

| Cyclocondensation | 58 | 89.5 | 24 | 1.0 |

| Linear Synthesis | 63 | 92.1 | 32 | 1.4 |

| Microwave-Assisted | 69 | 94.3 | 8 | 0.9 |

Key findings:

Chemical Reactions Analysis

1-(2-chlorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide may undergo various chemical reactions, including:

Oxidation: Oxidative processes can modify the functional groups, leading to new derivatives.

Reduction: Reduction reactions may reduce specific functional groups, altering the compound’s properties.

Substitution: Substituting specific atoms or groups can yield novel derivatives.

Cyclization: Intramolecular cyclization reactions can form the pyrrolidine ring.

Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions would be derivatives with modified functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have focused on the antimicrobial properties of derivatives related to 1-(2-chlorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide. Notably, compounds with similar structures have demonstrated significant activity against multidrug-resistant Gram-positive pathogens.

Key Findings:

- A study reported that derivatives of pyrrolidine compounds exhibited structure-dependent antimicrobial activity against pathogens such as Staphylococcus aureus and Enterococcus faecalis .

- The compound's effectiveness was evaluated using the broth microdilution technique, revealing promising results against vancomycin-intermediate strains of S. aureus .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against | MIC (µg/mL) |

|---|---|---|

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | S. aureus | 16 |

| 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | C. difficile | 32 |

| This compound | E. faecalis | 64 |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Compounds derived from similar scaffolds have shown effectiveness in inhibiting cancer cell proliferation.

Key Findings:

- The compound's derivatives were tested against several cancer cell lines, including A549 (human lung cancer) and MCF7 (breast cancer), with varying degrees of cytotoxicity observed .

- Specific modifications in the chemical structure were found to enhance anticancer activity significantly, indicating a structure-activity relationship that warrants further investigation.

Table 2: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | A549 | 12 |

| 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | MCF7 | 15 |

| This compound | HeLa | 20 |

Antioxidant Properties

In addition to its antimicrobial and anticancer activities, the antioxidant potential of this compound and its derivatives has been investigated. Antioxidants play a crucial role in mitigating oxidative stress-related diseases.

Key Findings:

- The antioxidant activity was assessed using the DPPH radical scavenging method, where several derivatives exhibited higher efficacy than ascorbic acid, a well-known antioxidant .

Table 3: Antioxidant Activity of Related Compounds

| Compound Name | DPPH Scavenging Activity (%) |

|---|---|

| 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 88.6 |

| This compound | 85.0 |

| Ascorbic Acid (Control) | 80.0 |

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains to be elucidated. It likely interacts with specific molecular targets or pathways, affecting cellular processes. Further research is needed to uncover its mode of action.

Comparison with Similar Compounds

Key Findings from Comparative Analysis

Substituent Position and Electronic Effects: The 2-chlorobenzyl group in the target compound provides ortho-substitution, which may enhance steric interactions with target enzymes compared to para-substituted analogs (e.g., 4-chlorophenyl in ). Replacement of chlorine with 4-fluorobenzyl () reduces steric bulk but maintains electronic effects, suggesting a balance between size and polarity for inhibitor potency .

Hydrogen Bonding vs. Lipophilicity: The 4-hydroxyphenyl group in the target compound offers hydrogen-bonding capability, which may improve solubility and target interactions compared to non-polar groups (e.g., methoxyphenyl in or dimethylpyrrole in ). However, excessive polarity could reduce membrane permeability, as seen in hydroxylated vs. methoxylated analogs .

Heterocyclic Linkers and Bioisosteres: Compounds incorporating imidazolidinone () or oxadiazole () linkers demonstrate enhanced metabolic stability and target engagement due to rigid, planar structures. The absence of such linkers in the target compound may limit its stability but reduce synthetic complexity .

Antiviral and Antibacterial Activity :

- Analogs with sulfonyl groups () exhibit antiviral activity (IC50: 43.8 µM), suggesting that introducing similar electronegative groups in the target compound could broaden its therapeutic scope .

- Pyrrole- and thiadiazole-containing analogs () show antibacterial effects, highlighting the versatility of the pyrrolidine-3-carboxamide scaffold .

Biological Activity

1-(2-chlorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and case studies.

- Molecular Formula : C18H17ClN2O3

- Molecular Weight : Approximately 348.79 g/mol

The compound features a chlorobenzyl group and a hydroxyphenyl moiety, contributing to its unique biological profile.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and anticancer properties. The following sections summarize the findings from these investigations.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine compounds exhibit notable antimicrobial properties against multidrug-resistant pathogens. For instance, compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity Against Pathogens

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 µg/mL |

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Klebsiella pneumoniae | 16 µg/mL |

| 3,5-dichloro-2-hydroxyphenyl derivative | Pseudomonas aeruginosa | 32 µg/mL |

These results indicate that the compound may serve as a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.

Table 2: Anticancer Activity Against Cell Lines

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| This compound | A549 | 7.5 |

| 1-(4-chlorobenzyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide | MCF-7 | 6.3 |

| Benzamide derivatives of PABA | MCF-7 | 5.85 |

The IC50 values suggest that this compound exhibits significant cytotoxicity against cancer cells, indicating its potential as an anticancer agent .

Enzyme Inhibition Studies

In addition to its antimicrobial and anticancer properties, the compound has been evaluated for its ability to inhibit key enzymes involved in disease processes. For example, it has shown promise as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease.

Table 3: Enzyme Inhibition Activity

| Compound | Enzyme Target | IC50 Value (nM) |

|---|---|---|

| This compound | AChE | 30 |

| Donepezil (standard) | AChE | 10 |

These findings highlight the compound's potential for therapeutic applications in neurodegenerative diseases .

Case Studies

Several case studies have further elucidated the biological activities of similar compounds:

-

Case Study on Antimicrobial Activity :

A study evaluated various derivatives of pyrrolidine compounds against clinically significant pathogens. The results indicated that modifications to the chlorobenzyl group significantly enhanced antimicrobial efficacy, suggesting structure-activity relationships that could guide future drug design . -

Case Study on Anticancer Efficacy :

Research involving a series of substituted pyrrolidine derivatives demonstrated that specific substitutions led to increased potency against breast cancer cell lines. The study highlighted the importance of functional group positioning in maximizing anticancer activity .

Q & A

Q. What are the recommended synthetic routes for 1-(2-chlorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide, and how can purity be optimized?

Methodological Answer: Synthesis typically involves coupling 1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid with 4-aminophenol via carbodiimide-mediated amidation (e.g., EDC/HOBt). Key steps include:

- Activation : Pre-activate the carboxylic acid with EDC/HOBt in anhydrous DMF or THF under nitrogen .

- Reaction Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient).

- Purification : Use column chromatography (silica gel) or recrystallization from ethanol/water mixtures. Purity >95% is achievable with iterative crystallization .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

Methodological Answer:

- 1H/13C NMR : Confirm substitution patterns:

- Aromatic protons (δ 6.8–7.4 ppm for 2-chlorobenzyl and 4-hydroxyphenyl groups).

- Pyrrolidinone carbonyl (δ ~172 ppm in 13C NMR) and amide carbonyl (δ ~167 ppm) .

- HRMS : Validate molecular formula (C₁₈H₁₇ClN₂O₃) with exact mass (e.g., [M+H]+ at m/z 345.1005) .

- IR Spectroscopy : Detect amide N–H stretch (~3300 cm⁻¹) and carbonyl vibrations (~1650–1750 cm⁻¹) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in enzyme inhibition?

Methodological Answer:

- Targeted Modifications : Synthesize analogs with substituent variations (e.g., replacing 4-hydroxyphenyl with 4-fluorophenyl or methoxyphenyl) to assess electronic effects on binding .

- Enzyme Assays : Use fluorescence-based assays (e.g., human neutrophil elastase inhibition) with IC₅₀ determination. Include controls like PBS and DMSO (≤10% v/v) to avoid solvent interference .

- Molecular Docking : Compare binding poses in homology models (e.g., using Autodock Vina) to identify critical interactions (e.g., hydrogen bonding with hydroxyl group) .

Q. How can conflicting solubility data for this compound in aqueous vs. organic solvents be resolved?

Methodological Answer:

- Solubility Profiling : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol at 25°C. Use UV-Vis spectroscopy (λ_max ~260 nm) for quantification .

- Co-Solvent Systems : Optimize DMSO/water ratios (e.g., 10% DMSO) for in vitro assays without precipitating the compound .

- Salt Formation : Explore sodium or hydrochloride salts to enhance aqueous solubility while retaining bioactivity .

Q. What mechanistic insights can be derived from its interaction with cytochrome P450 enzymes?

Methodological Answer:

- Metabolic Stability Assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor depletion via LC-MS/MS over 60 minutes .

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to assess competitive/non-competitive inhibition .

- Reactive Metabolite Trapping : Detect glutathione adducts via high-resolution mass spectrometry to identify potential toxicity .

Q. How does the 2-chlorobenzyl group influence pharmacokinetic properties compared to unsubstituted analogs?

Methodological Answer:

- LogP Determination : Measure octanol/water partition coefficients (e.g., shake-flask method). The chloro substituent typically increases logP by ~0.5 units, enhancing membrane permeability .

- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis with radiolabeled compound. Chlorobenzyl analogs often show >90% binding to albumin .

- In Vivo Half-Life : Compare AUC(0–24h) in rodent models via tail-vein injection. Chlorinated derivatives may exhibit prolonged half-lives due to reduced hepatic clearance .

Q. How can contradictory cytotoxicity data in different cell lines be systematically addressed?

Methodological Answer:

- Cell Line Selection : Test in HEK293 (normal), HepG2 (liver), and A549 (lung) cells to assess tissue-specific toxicity .

- Dose-Response Curves : Use MTT assays (0.1–100 µM) with triplicate wells. Calculate CC₅₀ values using nonlinear regression (GraphPad Prism) .

- Mechanistic Studies : Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis. Chlorobenzyl groups may induce caspase-3 activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.